N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[111]pentanyl]methanamine is a unique compound with a fascinating structural profile This molecule combines the rigid bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through [2+2+1] cycloaddition reactions involving tricyclo[1.1.0.0^1,3]pentane and appropriate reagents. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride. The final step involves the reductive amination of the intermediate with N-methylmethanamine under hydrogenation conditions, often catalyzed by palladium on carbon.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure consistent reaction conditions and yield optimization. Catalytic hydrogenation remains the preferred method for the final amination step, ensuring high purity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:
Oxidation: : The bicyclo[1.1.1]pentane core can be oxidized to form ketone derivatives.
Reduction: : The compound can be reduced to generate dehydrogenated analogs.
Substitution: : The phenylethyl group can be subjected to electrophilic substitution, yielding different derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminum hydride under standard conditions.
Substitution: : Typical electrophilic reagents such as bromine or nitric acid, depending on the desired substitution pattern.
Major Products Formed from These Reactions
Oxidation: : Formation of ketone derivatives.
Reduction: : Dehydrogenated bicyclo[1.1.1]pentane analogs.
Substitution: : Phenylethyl-substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structural motif makes it a subject of interest for creating novel catalysts and studying reaction mechanisms involving rigid molecular scaffolds.
Biology
In biological research, N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is explored for its potential interactions with various biomolecular targets, potentially serving as a model compound for studying structure-activity relationships.
Medicine
Preliminary studies suggest that derivatives of this compound could exhibit pharmacological activities, including neuroprotective and anti-inflammatory effects, making it a candidate for drug discovery.
Industry
In industrial applications, this compound may be used in the development of advanced materials, owing to the rigidity and stability provided by the bicyclo[1.1.1]pentane core.
Mechanism of Action
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects primarily through its interaction with molecular targets involving hydrogen bonding and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides a rigid framework that influences the spatial orientation of functional groups, affecting binding affinity and specificity. Pathways involved include neurotransmitter modulation and inflammatory response pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with phenylethyl and methylamine groups. Similar compounds include:
1-(Phenylethyl)-3-bicyclo[1.1.1]pentane carboxylic acid: : Lacks the methylamine group, resulting in different chemical reactivity and biological activity.
N-Methyl-3-(2-phenylethyl)-2-azabicyclo[2.2.1]heptane: : Contains a different bicyclic scaffold, altering its interaction with molecular targets.
Properties
IUPAC Name |
N-methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-16-12-15-9-14(10-15,11-15)8-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJANAMKCBJRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.